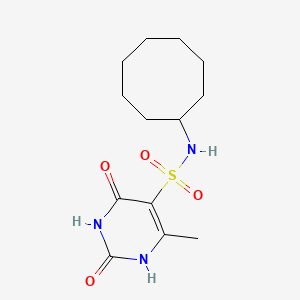

N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclooctyl-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide est un composé organique complexe qui appartient à la classe des dérivés de la pyrimidine. Les pyrimidines sont des composés hétérocycliques à six chaînons contenant des atomes d'azote aux positions 1 et 3.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-cyclooctyl-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle pyrimidinique : L'étape initiale implique la cyclisation de précurseurs appropriés pour former le cycle pyrimidinique. Cela peut être réalisé par la condensation de l'urée avec des β-dicétones en milieu acide ou basique.

Introduction du groupe sulfonamide : Le groupe sulfonamide est introduit en faisant réagir le dérivé de la pyrimidine avec des chlorures de sulfonyle en présence d'une base telle que la triéthylamine.

Substitution cyclooctyle : Le groupe cyclooctyle est introduit par des réactions de substitution nucléophile, où le dérivé de la pyrimidine est traité avec des halogénures de cyclooctyle.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales, et l'utilisation de catalyseurs pour augmenter le rendement et réduire les temps de réaction.

Analyse Des Réactions Chimiques

Types de réactions

N-cyclooctyl-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.

Réduction : Le groupe carbonyle peut être réduit pour former des alcools.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Formation de cétones ou d'aldéhydes.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés de la pyrimidine substitués.

Applications de la recherche scientifique

N-cyclooctyl-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide présente plusieurs applications de recherche scientifique :

Chimie médicinale : Elle est étudiée pour son potentiel en tant qu'agent antimicrobien et anticancéreux en raison de sa capacité à inhiber des enzymes et des voies spécifiques.

Biologie : Elle est utilisée dans des essais biochimiques pour étudier l'inhibition enzymatique et les interactions protéiques.

Industrie : Elle est utilisée comme intermédiaire dans la synthèse d'autres composés organiques complexes.

Mécanisme d'action

Le mécanisme d'action de N-cyclooctyl-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide implique son interaction avec des cibles moléculaires spécifiques. Elle peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès au substrat. Cette inhibition peut perturber les voies biochimiques essentielles, conduisant à des effets antimicrobiens ou anticancéreux.

Applications De Recherche Scientifique

N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: It is used as an intermediate in the synthesis of other complex organic compounds.

Mécanisme D'action

The mechanism of action of N-cyclooctyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects.

Comparaison Avec Des Composés Similaires

Composés similaires

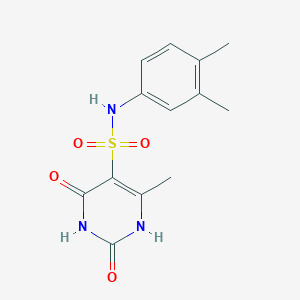

2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide : Manque le groupe cyclooctyle mais partage une structure de base et des propriétés similaires.

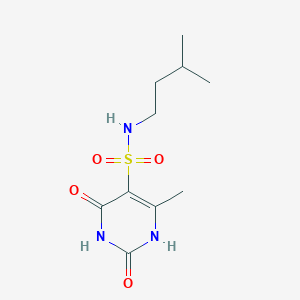

N-cyclooctyl-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide : Structure similaire mais avec un groupe carboxamide au lieu d'un groupe sulfonamide.

Unicité

N-cyclooctyl-2-hydroxy-4-méthyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide est unique en raison de la présence du groupe cyclooctyle, qui peut améliorer sa lipophilie et potentiellement améliorer sa capacité à traverser les membranes cellulaires. Cette caractéristique structurelle peut contribuer à son activité biologique accrue par rapport aux composés similaires.

Propriétés

Formule moléculaire |

C13H21N3O4S |

|---|---|

Poids moléculaire |

315.39 g/mol |

Nom IUPAC |

N-cyclooctyl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C13H21N3O4S/c1-9-11(12(17)15-13(18)14-9)21(19,20)16-10-7-5-3-2-4-6-8-10/h10,16H,2-8H2,1H3,(H2,14,15,17,18) |

Clé InChI |

ZCPIUFCEFAEMDF-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2CCCCCCC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11301322.png)

![N-benzyl-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11301338.png)

![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B11301340.png)

![2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11301345.png)

![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11301349.png)

![3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11301351.png)

![N-[(5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11301356.png)

![2-(4-chlorophenoxy)-N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11301363.png)

![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11301365.png)

![N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11301378.png)

![N-{[5-(4-bromo-2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11301380.png)